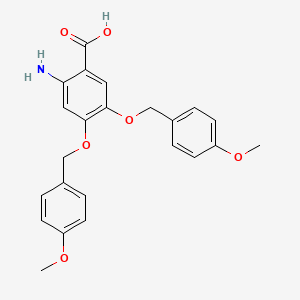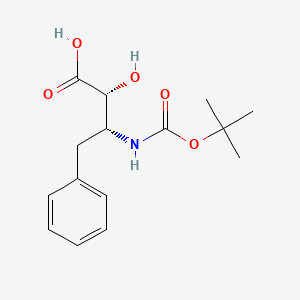
4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Difluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid: is a complex organic compound characterized by its unique structure, which includes difluorophenyl and methoxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl and methoxypropyl derivatives. One common synthetic route includes the following steps:
Nitration: : The starting material, 2,4-difluorobenzene, undergoes nitration to introduce a nitro group, forming 2,4-difluoronitrobenzene.
Reduction: : The nitro group is then reduced to an amine group, resulting in 2,4-difluoroaniline.
Amination: : The 2,4-difluoroaniline is reacted with 3-methoxypropylamine to form the intermediate compound.
Oxidation: : The intermediate compound undergoes oxidation to introduce the oxo group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The oxo group in the compound can be further oxidized to form carboxylic acids.
Reduction: : The nitro group in the intermediate stages can be reduced to an amine group.
Substitution: : The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: : Nucleophiles like hydroxide (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids are the major products formed from oxidation reactions.
Reduction: : Amines are the primary products of reduction reactions.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance binding affinity to certain receptors, while the methoxypropyl group may modulate the compound's solubility and bioavailability. The exact mechanism would depend on the specific application and target.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of both difluorophenyl and methoxypropyl groups. Similar compounds may include:
2,4-Difluorophenyl isocyanate
2,4-Difluorophenyl isothiocyanate
Ethanone, 1-(2,4-difluorophenyl)
These compounds share the difluorophenyl group but differ in their functional groups and overall structure, leading to different chemical properties and applications.
特性
IUPAC Name |
4-(2,4-difluoroanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4/c1-22-6-2-5-17-12(14(20)21)8-13(19)18-11-4-3-9(15)7-10(11)16/h3-4,7,12,17H,2,5-6,8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSVIUXOSWDSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)

![3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2982854.png)
![4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine](/img/structure/B2982855.png)
![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)


![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)


